molecular formula C12H10N2O B12970322 7-Methoxypyrrolo[1,2-a]quinoxaline

7-Methoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B12970322
M. Wt: 198.22 g/mol
InChI Key: SVQZUMPEYBYPAZ-UHFFFAOYSA-N
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Description

7-Methoxypyrrolo[1,2-a]quinoxaline: (CAS#: 1398949-45-5) is a heterocyclic compound with the following chemical formula:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}C12​H10​N2​O

. It belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by its unique fused ring system. Let’s explore its properties and applications!

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to 7-Methoxypyrrolo[1,2-a]quinoxaline:

Industrial Production:: Industrial-scale production methods for this compound are not widely documented, but research continues to explore efficient and scalable approaches.

Chemical Reactions Analysis

7-Methoxypyrrolo[1,2-a]quinoxaline participates in various chemical reactions:

    Oxidation and Reduction: It can undergo oxidation and reduction processes.

    Substitution Reactions: Substituents can be introduced at different positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.

    Major Products: The products formed vary based on the reaction type and substituents.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use it as a building block for more complex molecules.

    Functional Materials: Its unique structure contributes to functional materials like organic semiconductors.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with biological targets.

    Drug Discovery: It serves as a scaffold for designing potential drugs.

Industry::

    Materials Science: Applications in optoelectronics, sensors, and organic electronics.

Mechanism of Action

The precise mechanism by which 7-Methoxypyrrolo[1,2-a]quinoxaline exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

7-Methoxypyrrolo[1,2-a]quinoxaline stands out due to its unique fused ring system. Similar compounds include other pyrrolo[1,2-a]quinoxalines, but each has distinct properties and applications.

Properties

IUPAC Name

7-methoxypyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-10-4-5-12-11(7-10)13-8-9-3-2-6-14(9)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQZUMPEYBYPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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